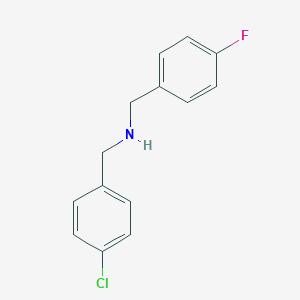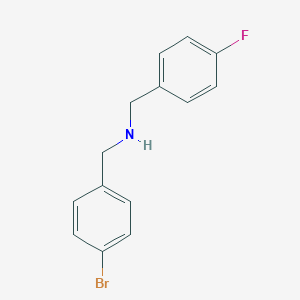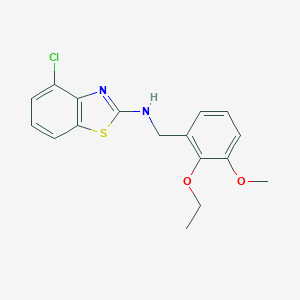
1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine, also known as 4-CA, is a synthetic compound that belongs to the class of substituted amphetamines. It is a research chemical that has gained popularity among scientists due to its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine involves the inhibition of the reuptake of serotonin and norepinephrine, which leads to an increase in their levels in the brain. This results in an enhancement of mood, cognition, and behavior. Additionally, 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine has been shown to have a weak affinity for the dopamine transporter, which may contribute to its stimulant effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine increases the levels of serotonin and norepinephrine in the brain, which may lead to an improvement in mood and cognitive function. Additionally, 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine has been shown to increase heart rate and blood pressure, which are common physiological effects of stimulant drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine in lab experiments is its relatively simple synthesis method. Additionally, 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine has been shown to have a high affinity for the serotonin and norepinephrine transporters, which makes it a useful tool for studying the effects of these neurotransmitters. However, one limitation of using 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine is its potential for abuse and dependence, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research on 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine. One area of interest is its potential therapeutic effects in treating medical conditions such as depression and anxiety. Additionally, further studies are needed to determine the long-term effects of 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine use and its potential for abuse and dependence. Finally, research is needed to identify any potential drug interactions or contraindications for 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine use.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine involves the reaction between 4-chlorobenzaldehyde and 4-fluorobenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine has been studied for its potential therapeutic effects in treating various medical conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Studies have shown that 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine has a high affinity for the serotonin and norepinephrine transporters, which are involved in the regulation of mood and behavior. This suggests that 1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine may have antidepressant and anxiolytic properties.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBNBIAXGOSTJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(4-fluorobenzyl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline](/img/structure/B471092.png)
![N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B471105.png)
![(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine](/img/structure/B471113.png)
![2-[(4-Phenylphenyl)methylamino]ethanol](/img/structure/B471128.png)
![3-ethoxy-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine](/img/structure/B471134.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine](/img/structure/B471135.png)

![4-methoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B471176.png)
![4-[(2,3,4-Trimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B471221.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B471234.png)

amine](/img/structure/B471262.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B471268.png)
![1-ethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471270.png)